molecular formula C14H11BrN4 B302706 2-(4-bromobenzyl)-5-phenyl-2H-tetraazole

2-(4-bromobenzyl)-5-phenyl-2H-tetraazole

Cat. No.: B302706
M. Wt: 315.17 g/mol
InChI Key: WIBZAFXCZULLSV-UHFFFAOYSA-N
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Description

2-(4-bromobenzyl)-5-phenyl-2H-tetraazole is a useful research compound. Its molecular formula is C14H11BrN4 and its molecular weight is 315.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H11BrN4

Molecular Weight

315.17 g/mol

IUPAC Name

2-[(4-bromophenyl)methyl]-5-phenyltetrazole

InChI

InChI=1S/C14H11BrN4/c15-13-8-6-11(7-9-13)10-19-17-14(16-18-19)12-4-2-1-3-5-12/h1-9H,10H2

InChI Key

WIBZAFXCZULLSV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Reaction Conditions

A representative procedure involves reacting 5-phenyl-1H-tetrazole (1.0 equiv) with 4-bromobenzyl bromide (1.2 equiv) in acetonitrile under reflux, using potassium carbonate (2.5 equiv) as a base. The reaction typically completes within 12–24 hours, yielding 2-(4-bromobenzyl)-5-phenyl-2H-tetrazole in 65–78% yield after purification by flash chromatography.

Key Variables:

  • Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates.

  • Base : K₂CO₃ outperforms weaker bases like NaHCO₃ due to superior deprotonation efficiency.

  • Temperature : Reflux conditions (80–100°C) are critical for overcoming kinetic barriers.

Copper-Catalyzed Coupling Reactions

Copper-mediated cross-coupling offers a regioselective pathway. For example, 5-phenyl-2H-tetrazole reacts with 4-bromobenzylboronic acid in the presence of Cu₂O (5 mol%) under oxygen atmosphere in DMSO at 100°C.

Optimized Protocol

  • Catalyst : Cu₂O (5 mol%) or CuI (10 mol%).

  • Solvent : DMSO enables optimal catalyst activation.

  • Yield : 70–85% with >95% regioselectivity for the 2-substituted product.

Mechanistic Insight:

Copper facilitates oxidative coupling by activating the tetrazole nitrogen, enabling electrophilic aromatic substitution (EAS) with the 4-bromobenzyl group.

[3+2] Cycloaddition between nitriles and azides provides an alternative route. For instance, 4-bromobenzyl cyanide reacts with sodium azide under acidic conditions to form the tetrazole ring, followed by phenyl group introduction via Suzuki coupling.

Stepwise Synthesis:

  • Cycloaddition : 4-Bromobenzyl cyanide + NaN₃ → 5-(4-bromobenzyl)-1H-tetrazole (ZnBr₂ catalysis, 110°C, 12 h, 82% yield).

  • Arylation : Pd-catalyzed coupling with phenylboronic acid yields the final product (75% yield).

Comparative Analysis of Methods

Method Catalyst Yield (%) Reaction Time Purity
N-AlkylationNone65–7812–24 h>95%
Cu-Catalyzed CouplingCu₂O/CuI70–856–8 h>98%
CycloadditionZnBr₂8212 h>90%

Advantages and Limitations:

  • N-Alkylation : Simple setup but moderate yields.

  • Copper Catalysis : High efficiency but requires inert conditions.

  • Cycloaddition : Scalable but involves multi-step synthesis.

Purification and Characterization

  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane 1:3) resolves regioisomers.

  • Characterization :

    • ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), benzylic CH₂ (δ 5.6 ppm).

    • MS (ESI+) : m/z 315.17 [M+H]⁺.

Challenges and Optimization

  • Regioselectivity : Competing 1- and 2-substitution is mitigated using bulky bases (e.g., DBU).

  • Side Reactions : Hydrolysis of the bromobenzyl group is minimized by avoiding aqueous workup .

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